Thiophene-2-sulfonylacetonitrile

Description

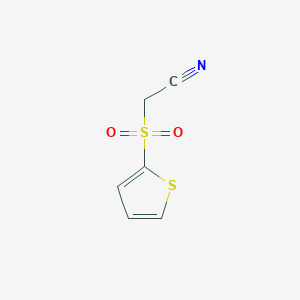

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLFPYPXODBUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343475 | |

| Record name | Thiophene-2-sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-62-9 | |

| Record name | Thiophene-2-sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiophene-2-sulfonylacetonitrile CAS number 175137-62-9

CAS Number: 175137-62-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available data and a scientifically inferred synthesis protocol for Thiophene-2-sulfonylacetonitrile. As of the date of this publication, there is a notable absence of peer-reviewed research detailing the synthesis, comprehensive characterization, and biological applications of this specific compound. The experimental protocols and potential applications described herein are based on established chemical principles and data from related compounds, and should be treated as hypothetical until experimentally verified.

Introduction

This compound is a heterocyclic organic compound incorporating a thiophene ring, a sulfonyl group, and a nitrile functional group. The presence of these moieties suggests its potential utility as a building block in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities.[1] Notably, commercial suppliers suggest that this compound may serve as a substituent in the synthesis of inhibitors for the kidney urea transporter UT-B.[2] This guide aims to consolidate the available physicochemical data, propose a viable synthetic route, and discuss the potential applications of this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 175137-62-9 | [2] |

| Molecular Formula | C₆H₅NO₂S₂ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Melting Point | 77 °C | [2] |

| Appearance | Off-White to Pale Beige Solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Storage Temperature | 2-8°C | [2] |

Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 2-(Thiophen-2-ylthio)acetonitrile (Precursor)

This protocol is adapted from general procedures for the S-alkylation of thiols.

-

Materials:

-

Thiophene-2-thiol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Bromoacetonitrile

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of thiophene-2-thiol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add bromoacetonitrile (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to yield 2-(thiophen-2-ylthio)acetonitrile.

-

Protocol 2: Oxidation to this compound (Target Compound)

This protocol is based on the common oxidation of thioethers to sulfones using m-CPBA.

-

Materials:

-

2-(Thiophen-2-ylthio)acetonitrile

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-(thiophen-2-ylthio)acetonitrile (1.0 equivalent) in DCM at 0 °C.

-

Add m-CPBA (2.2 - 2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to afford this compound.

-

Spectral Properties (Predicted)

Experimentally determined spectral data for this compound are not available in the public domain. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

| Technique | Expected Characteristics |

| ¹H NMR | The thiophene ring protons are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The methylene (-CH₂-) protons adjacent to the sulfonyl group would likely appear as a singlet in the range of δ 4.0-5.0 ppm, deshielded by the electron-withdrawing sulfonyl and nitrile groups.[3][4] |

| ¹³C NMR | Carbons of the thiophene ring are expected in the aromatic region (δ 120-150 ppm). The nitrile carbon (-C≡N) would appear around δ 115-120 ppm, and the methylene carbon (-CH₂-) would be in the range of δ 50-60 ppm. |

| IR Spectroscopy | A sharp, medium-intensity absorption band for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.[5] The sulfonyl (S=O) group should exhibit two strong stretching bands, one symmetric and one asymmetric, in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[6][7] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z = 187. Common fragmentation patterns for sulfonyl compounds include the loss of SO₂ (64 Da).[8][9][10] |

Potential Applications and Biological Relevance

While no specific biological studies on this compound have been published, its chemical structure suggests potential areas of investigation.

Urea Transporter (UT-B) Inhibition

As mentioned, a key potential application is in the synthesis of UT-B inhibitors.[2] UT-B is a membrane protein that facilitates the transport of urea across cell membranes and is involved in the urinary concentrating mechanism.[11] Small-molecule inhibitors of UT-B are being investigated as a novel class of diuretics ("urearetics") for conditions like congestive heart failure and SIADH (Syndrome of Inappropriate Antidiuretic Hormone).[12] Thiophene-containing compounds have been explored as inhibitors of urease, an enzyme involved in urea breakdown, and other urea-related biological processes.[1]

Caption: Hypothesized logical pathway for the application of this compound.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is a hazardous substance.

-

Hazard Statements: Toxic if inhaled. Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

This compound (CAS 175137-62-9) is a commercially available compound with potential as a synthetic intermediate, particularly in the development of novel pharmaceuticals such as UT-B inhibitors. The lack of published literature necessitates a cautious approach, and the synthetic protocols and applications discussed in this guide should be considered theoretical. Further experimental investigation is required to fully elucidate the chemical and biological properties of this compound and to validate its potential in drug discovery and other scientific fields.

References

- 1. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. aaqr.org [aaqr.org]

- 11. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-Molecule Inhibitors of Urea Transporters [escholarship.org]

An In-depth Technical Guide to the Molecular Structure of Thiophene-2-sulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-2-sulfonylacetonitrile is a heterocyclic organic compound featuring a thiophene ring functionalized with a sulfonylacetonitrile group at the 2-position. Its structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthetic pathway, and its potential role in drug discovery workflows. Notably, this compound has been identified as a potential substituent in the synthesis of inhibitors for the kidney urea transporter UT-B, highlighting its relevance in developing novel therapeutics[1]. All quantitative data are summarized in tables for clarity, and key processes are visualized using logical diagrams.

Molecular Structure and Physicochemical Properties

The core structure consists of a five-membered aromatic thiophene ring, which imparts specific electronic and conformational properties. Attached to the C2 position of this ring is a sulfonyl group (-SO₂) that acts as a strong electron-withdrawing group, which in turn is linked to a methylene bridge (-CH₂) and a nitrile functional group (-C≡N).

Structural Diagram

Chemical and Physical Data

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 175137-62-9 | [1][2] |

| Molecular Formula | C₆H₅NO₂S₂ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Appearance | Off-White to Pale Beige Solid | [1] |

| Melting Point | 77 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage Temp. | 2-8°C | [1] |

| Synonyms | 2-(2-thienylsulfonyl)acetonitrile, Thien-2-ylsulfonylacetonitrile | [1] |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in the available literature, a plausible and efficient synthetic route can be proposed based on established organosulfur chemistry.

Proposed Synthetic Pathway

A logical synthetic approach involves the chlorosulfonation of thiophene to yield thiophene-2-sulfonyl chloride, followed by a nucleophilic substitution reaction with the carbanion of acetonitrile.

Representative Experimental Protocol

Step 1: Synthesis of Thiophene-2-sulfonyl chloride

-

To a stirred solution of chlorosulfonic acid (3.0 eq.) cooled to 0°C in a three-necked flask equipped with a dropping funnel and a condenser, add thiophene (1.0 eq.) dropwise, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Add thionyl chloride (1.5 eq.) to the aqueous mixture and heat at 60°C for 1 hour to convert any sulfonic acid to the sulfonyl chloride.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude thiophene-2-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add acetonitrile (1.5 eq.) dropwise.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Add a solution of thiophene-2-sulfonyl chloride (1.0 eq.) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Predicted Spectroscopic and Structural Data

No specific experimental spectral or crystallographic data for this compound were found in the public domain. The following table summarizes the predicted data based on its chemical structure.

| Analysis Type | Predicted Observations |

| ¹H NMR | δ (ppm): ~7.8-8.0 (m, 1H, thiophene H5), ~7.2-7.4 (m, 2H, thiophene H3, H4), ~4.2 (s, 2H, -CH₂-) |

| ¹³C NMR | δ (ppm): ~135-140 (thiophene C2, C5), ~125-130 (thiophene C3, C4), ~115 (-C≡N), ~60 (-CH₂-) |

| IR Spectroscopy | ν (cm⁻¹): ~2250 (C≡N stretch), ~1350 & ~1150 (asymmetric and symmetric SO₂ stretch), ~3100 (aromatic C-H stretch) |

| Mass Spec (EI) | m/z: 187 (M⁺), fragments corresponding to loss of SO₂, CN, and the thiophene ring. |

| Crystallography | No experimental data available in searched literature. Expect planar thiophene ring with tetrahedral geometry at the sulfonyl sulfur. |

Application in Drug Discovery

The utility of this compound as a building block for synthesizing inhibitors of kidney urea transporter UT-B places it within the early stages of a typical drug discovery pipeline[1]. Its structure can be systematically modified to explore structure-activity relationships (SAR).

General Drug Discovery Workflow

The diagram below illustrates a generalized workflow where scaffolds like this compound are utilized.

This workflow begins with the synthesis of core scaffolds. These are then diversified into a library of related compounds. High-throughput screening against a biological target (e.g., UT-B) identifies initial "hits," which are subsequently optimized through iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to a clinical candidate.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and predictable chemical properties. While detailed experimental data on its synthesis and structure are sparse in publicly accessible literature, its constituent functional groups suggest straightforward synthetic routes and clear signatures for analytical characterization. Its potential as a key building block in the development of specific enzyme or transporter inhibitors underscores its importance for professionals in drug discovery and medicinal chemistry. Further research into its crystallographic structure and biological activity is warranted to fully exploit its potential.

References

An In-depth Technical Guide to the Synthesis of Thiophene-2-sulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for thiophene-2-sulfonylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the core chemical transformations, experimental protocols, and quantitative data associated with its synthesis, intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction

This compound is a versatile building block in organic synthesis, primarily owing to the presence of the reactive sulfonyl and cyano functionalities attached to the thiophene scaffold. This unique combination of chemical features makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. This guide outlines a reliable two-step synthetic route commencing from readily available starting materials.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the sulfonation of thiophene to generate the key intermediate, thiophene-2-sulfonyl chloride. The subsequent step entails the reaction of this sulfonyl chloride with an active methylene compound, such as malononitrile, in the presence of a base to yield the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Thiophene-2-sulfonyl chloride

This procedure details the preparation of thiophene-2-sulfonyl chloride from thiophene using a sulfuryl chloride-dimethylformamide complex.

Reaction:

Caption: Synthesis of thiophene-2-sulfonyl chloride from thiophene.

Methodology:

A complex of sulfuryl chloride and dimethylformamide (DMF) is prepared by the dropwise addition of sulfuryl chloride (1.3 equiv.) to ice-cooled DMF (1.3 equiv.), ensuring the temperature is maintained below 25°C. After the formation of the solid complex, thiophene (1.0 equiv.) is added, and the mixture is heated to 95-98°C for 1 hour. The reaction mixture is then cooled and poured into ice-water, followed by extraction with chloroform. The organic layer is washed sequentially with water, 5% sodium bicarbonate solution, and water, and then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation to yield thiophene-2-sulfonyl chloride.

| Reagent/Solvent | Molar Ratio | Physical State |

| Thiophene | 1.0 | Liquid |

| Sulfuryl Chloride | 1.3 | Liquid |

| Dimethylformamide (DMF) | 1.3 | Liquid |

| Chloroform | - | Liquid |

| Sodium Bicarbonate (5% aq.) | - | Solution |

| Magnesium Sulfate | - | Solid |

Table 1: Reagents and solvents for the synthesis of thiophene-2-sulfonyl chloride.

| Parameter | Value |

| Reaction Temperature | 95-98°C |

| Reaction Time | 1 hour |

| Reported Yield | ~74% |

Table 2: Reaction conditions and yield for the synthesis of thiophene-2-sulfonyl chloride.

Step 2: Synthesis of this compound

This section describes the synthesis of the target compound, this compound, from thiophene-2-sulfonyl chloride and malononitrile using a base-mediated condensation.

Reaction:

Caption: Synthesis of this compound.

Methodology:

To a solution of sodium ethoxide (NaOEt) (1.0 equiv.) in absolute ethanol, malononitrile (1.0 equiv.) is added, and the mixture is stirred at room temperature. Thiophene-2-sulfonyl chloride (1.0 equiv.) is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for a specified period (e.g., 6 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

| Reagent/Solvent | Molar Ratio | Physical State |

| Thiophene-2-sulfonyl chloride | 1.0 | Solid/Liquid |

| Malononitrile | 1.0 | Solid |

| Sodium Ethoxide (NaOEt) | 1.0 | Solid |

| Ethanol | - | Liquid |

| Hydrochloric Acid (dilute) | - | Solution |

Table 3: Reagents and solvents for the synthesis of this compound.

| Parameter | Value |

| Reaction Temperature | Room Temperature |

| Reaction Time | ~6 hours |

| Reported Yield | High (specific yield not detailed in general procedures) |

Table 4: Reaction conditions and yield for the synthesis of this compound. Note: The yield for this specific reaction is generally reported as high in analogous reactions of sulfonyl chlorides with active methylene compounds, though a precise value for this specific transformation requires further empirical determination.

Logical Workflow

The overall workflow for the synthesis of this compound can be visualized as a sequential process involving the preparation of the sulfonyl chloride intermediate followed by its conversion to the final product.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be accomplished in two high-yielding steps. The methodologies presented in this guide are based on established and reliable chemical transformations, providing a solid foundation for the laboratory-scale production of this important synthetic intermediate. The detailed protocols and tabulated data offer a practical resource for chemists involved in the design and synthesis of novel therapeutic agents. Further optimization of reaction conditions may lead to even higher yields and purity, facilitating its broader application in drug discovery and development.

Spectroscopic and Structural Elucidation of Thiophene-2-sulfonylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Thiophene-2-sulfonylacetonitrile. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate empirical verification.

Core Spectroscopic Data

The structural confirmation and purity assessment of this compound can be achieved through a combination of spectroscopic methods. The following tables summarize the predicted key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | dd | 1H | H-5 (Thiophene ring) |

| ~7.6 - 7.7 | dd | 1H | H-3 (Thiophene ring) |

| ~7.2 - 7.3 | t | 1H | H-4 (Thiophene ring) |

| ~4.0 | s | 2H | -CH₂- (Methylene) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~135-140 | C-2 (Thiophene ring) |

| ~134-136 | C-5 (Thiophene ring) |

| ~133-135 | C-3 (Thiophene ring) |

| ~127-129 | C-4 (Thiophene ring) |

| ~112-115 | -CN (Nitrile) |

| ~30-35 | -CH₂- (Methylene) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Weak | C-H stretch (aliphatic) |

| ~2260-2240 | Medium | C≡N stretch (nitrile) |

| ~1350-1300 & ~1160-1120 | Strong | S=O stretch (sulfonyl) |

| ~1450-1400 | Medium | C=C stretch (thiophene ring) |

| ~850-700 | Strong | C-H out-of-plane bend (thiophene ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₅NO₂S₂), the molecular weight is 187.24 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 187 | [M]⁺ (Molecular ion) |

| 123 | [M - SO₂]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

| 45 | [CHS]⁺ |

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent upon standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is standard.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range. For fragmentation analysis (MS/MS), select the molecular ion peak for collision-induced dissociation.

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Visualization

Synthetic Pathway of this compound

In-depth Technical Guide: ¹H NMR Analysis of Thiophene-2-sulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

Thiophene-2-sulfonylacetonitrile is a key intermediate in the synthesis of various compounds with potential therapeutic applications. A thorough understanding of its molecular structure is paramount for its effective utilization in research and development. This guide provides a detailed, albeit predicted, analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this analysis is based on established principles of NMR spectroscopy and data from structurally related thiophene derivatives. This guide aims to serve as a valuable predictive reference for researchers working with this compound.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on the thiophene ring and the methylene group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and nitrile groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | 7.8 - 8.0 | Doublet of doublets (dd) | J₅₄ ≈ 5.0, J₅₃ ≈ 1.3 | 1H |

| H3 | 7.6 - 7.8 | Doublet of doublets (dd) | J₃₄ ≈ 3.8, J₃₅ ≈ 1.3 | 1H |

| H4 | 7.2 - 7.4 | Doublet of doublets (dd) | J₄₅ ≈ 5.0, J₄₃ ≈ 3.8 | 1H |

| CH₂ | 4.2 - 4.5 | Singlet (s) | - | 2H |

Note: These are estimated values and may vary depending on the solvent and the specific NMR instrument used.

Predicted Spectral Analysis

The thiophene ring protons (H3, H4, and H5) are expected to appear in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The strong electron-withdrawing sulfonyl group at the C2 position will significantly deshield the adjacent protons.

-

H5: This proton, being ortho to the sulfonyl group, is expected to be the most deshielded and appear at the lowest field. It will likely present as a doublet of doublets due to coupling with both H4 (ortho coupling) and H3 (meta coupling).

-

H3: This proton is also ortho to the sulfonyl group and will be significantly deshielded. It is expected to appear as a doublet of doublets due to coupling with H4 (ortho coupling) and H5 (meta coupling).

-

H4: This proton, being meta to the sulfonyl group, will be the most shielded of the ring protons and will appear at the highest field among them. It will present as a doublet of doublets due to coupling with H5 and H3 (both ortho couplings).

-

CH₂: The methylene protons are adjacent to two strong electron-withdrawing groups, the sulfonyl and the nitrile groups. This will cause a significant downfield shift, and they are predicted to appear as a singlet in the region of 4.2-4.5 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

While a specific experimental protocol for this compound is not available, a general procedure for obtaining a high-quality ¹H NMR spectrum for a solid organic compound is provided below.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; the compound should be fully soluble.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

-

-

Data Acquisition:

-

Set the appropriate spectral parameters, including the number of scans (typically 8 to 16 for a reasonably concentrated sample), pulse width, and acquisition time.

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or the TMS signal (0 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants of the signals.

-

Logical Relationships in ¹H NMR Analysis

The following diagram illustrates the logical workflow for analyzing the predicted ¹H NMR spectrum of this compound.

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

This guide provides a foundational, predictive framework for the ¹H NMR analysis of this compound. Researchers are strongly encouraged to obtain an experimental spectrum for definitive structural confirmation and to use this document as a reference for spectral interpretation.

An In-depth Technical Guide to the FT-IR Spectroscopy of Thiophene-2-sulfonylacetonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of thiophene-2-sulfonylacetonitrile. While direct experimental spectra for this specific compound are not widely published, this document extrapolates the expected spectral features based on the well-established vibrational modes of its constituent functional groups: the thiophene ring, the sulfonyl group, and the acetonitrile moiety. This guide offers a detailed experimental protocol for acquiring FT-IR data for this and similar compounds, presents the expected vibrational frequencies in a structured format, and includes a logical workflow for the analytical process. This information is intended to aid researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction

This compound is a heterocyclic organic compound that incorporates a thiophene ring, a sulfonyl group, and an acetonitrile functional group. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule and its overall molecular structure. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which plots absorbance or transmittance against wavenumber. The positions, intensities, and shapes of the absorption bands in the spectrum are characteristic of specific molecular vibrations.

This guide will detail the expected FT-IR spectral characteristics of this compound, provide a standard experimental protocol for its analysis, and present a workflow for the spectroscopic analysis process.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit a combination of the characteristic absorption bands for a 2-substituted thiophene ring, a sulfonyl group, and an acetonitrile group. The precise wavenumbers may vary slightly due to the electronic effects of the substituent groups on each other. The expected vibrational modes and their approximate wavenumber ranges are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3120 - 3050 | Medium - Weak | C-H stretching | Thiophene Ring |

| 2960 - 2850 | Medium - Weak | C-H stretching (asymmetric and symmetric) | Methylene (-CH₂-) |

| 2260 - 2240 | Medium | C≡N stretching | Acetonitrile |

| 1532 - 1514 | Medium | C=C stretching | Thiophene Ring |

| 1454 - 1430 | Medium | C=C stretching | Thiophene Ring |

| 1470 - 1450 | Medium | CH₂ scissoring (bending) | Methylene (-CH₂-) |

| 1367 - 1347 | Medium | C-C stretching | Thiophene Ring |

| 1350 - 1300 | Strong | S=O asymmetric stretching | Sulfonyl (-SO₂-) |

| 1160 - 1120 | Strong | S=O symmetric stretching | Sulfonyl (-SO₂-) |

| 1300 - 1000 | Medium | C-H in-plane bending | Thiophene Ring |

| 900 - 700 | Strong | C-H out-of-plane bending | Thiophene Ring |

| 839 - 608 | Medium | C-S stretching | Thiophene Ring |

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for the FT-IR analysis of this compound.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

The spectrometer should be capable of scanning in the mid-infrared range (4000 - 400 cm⁻¹).

-

A sample holder, such as a KBr pellet press, an Attenuated Total Reflectance (ATR) accessory, or salt plates (e.g., NaCl or KBr) for thin-film analysis.

3.2. Sample Preparation

The choice of sample preparation technique depends on the physical state of the this compound sample.

-

KBr Pellet Method (for solid samples):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

-

Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Thin Film Method (for soluble samples):

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., chloroform or dichloromethane) that has minimal interference in the IR region of interest.

-

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

-

Place the salt plate in the sample holder of the spectrometer for analysis.

-

3.3. Data Acquisition

-

Purge the sample compartment of the FT-IR spectrometer with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum. This will be a spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal. The background spectrum is used to correct for instrumental and environmental absorptions.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typical data acquisition parameters are:

-

Wavenumber Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

-

Scan Speed: 2 mm/s

-

3.4. Data Processing and Analysis

-

The acquired sample spectrum is automatically ratioed against the background spectrum by the spectrometer software to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and smoothing if necessary.

-

Identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

-

Assign the observed absorption bands to the corresponding molecular vibrations of the thiophene ring, sulfonyl group, and acetonitrile group, using the data provided in Section 2 as a reference.

Visualized Workflows

The following diagrams illustrate the logical flow of the FT-IR analysis process.

Thiophene-2-sulfonylacetonitrile: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thiophene-2-sulfonylacetonitrile, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its physicochemical properties, experimental protocols for its characterization, and its application in the synthesis of novel therapeutic agents, particularly as inhibitors of kidney urea transporters.

Core Physicochemical Data

This compound is a solid, off-white to pale beige compound.[1] Its key physical property, the melting point, is a critical parameter for its identification and purity assessment. A summary of reported melting point values is presented in Table 1.

| Property | Value | Source |

| Melting Point | 77 °C | ChemicalBook[1], MSDS[2] |

| Melting Point Range | 82 - 86 °C | Thermo Scientific[3] |

Table 1: Reported Melting Points of this compound

Experimental Protocols

Melting Point Determination

A standard method for determining the melting point of a crystalline solid like this compound involves the use of a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Capillary tubes (thin-walled, sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample has completely liquefied is recorded as the final melting point.

-

The melting point is reported as a range from the onset to the final temperature.

-

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a plausible synthetic route can be inferred from the synthesis of analogous arylsulfonylacetonitriles. This two-step process involves the formation of a thioether followed by oxidation to the sulfone.

Step 1: Synthesis of Thiophene-2-acetonitrile (Intermediate)

This step involves the nucleophilic substitution of a leaving group on an acetonitrile derivative with a thiophene-containing nucleophile.

Step 2: Oxidation to this compound

The intermediate thiophene-2-acetonitrile is then oxidized to the desired sulfonylacetonitrile.

Application in Drug Discovery: Synthesis of Urea Transporter UT-B Inhibitors

This compound has been identified as a potential substituent in the synthesis of inhibitors for the kidney urea transporter UT-B.[1] These inhibitors are of significant interest as a novel class of diuretics. The synthesis is often modular, allowing for the diversification of the chemical scaffold to improve physicochemical properties. An arylsulfonylacetonitrile intermediate is a key component in this process.

Below is a conceptual workflow illustrating the role of a sulfonylacetonitrile, such as this compound, in the synthesis of UT-B inhibitors.

Figure 1: Conceptual workflow for the synthesis of a UT-B inhibitor.

References

Thiophene-2-sulfonylacetonitrile: A Comprehensive Solubility Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-sulfonylacetonitrile is a sulfur-containing heterocyclic compound of interest in medicinal chemistry, notably as a potential synthetic building block for inhibitors of kidney urea transporter UT-B. A thorough understanding of its physicochemical properties, particularly its solubility, is critical for its application in drug discovery and development, influencing formulation, bioavailability, and pharmacokinetic properties. This technical guide provides a detailed overview of the solubility profile of this compound. Due to the limited availability of experimental quantitative data in public literature, this document combines reported physical characteristics with computationally predicted values for pKa and LogP to establish an estimated solubility profile. Furthermore, it outlines standard experimental protocols for the precise determination of these key parameters, providing a framework for researchers to conduct their own assessments.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are fundamental to understanding its solubility and behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂S₂ | --- |

| Molecular Weight | 187.24 g/mol | --- |

| Melting Point | 77 °C | [1] |

| Boiling Point (Predicted) | 422.9 °C at 760 mmHg | --- |

| Density (Predicted) | 1.433 g/cm³ | --- |

| pKa (Predicted Acidic) | 8.35 | Computationally Predicted |

| LogP (Predicted) | 0.85 | Computationally Predicted |

| Appearance | Off-White to Pale Beige Solid | [1] |

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative solubility profile can be estimated based on its structure and predicted physicochemical properties. The molecule possesses a polar sulfonyl group and a nitrile group, but also a nonpolar thiophene ring. The predicted LogP of 0.85 suggests a relatively balanced hydrophilic-lipophilic character.

The methylene protons between the sulfonyl and nitrile groups are acidic, with a predicted pKa of 8.35. This indicates that the compound's solubility in aqueous solutions will be pH-dependent, increasing significantly at pH values above its pKa due to deprotonation and salt formation.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Slightly Soluble | Moderate polarity, but lacks extensive hydrogen bonding capability. |

| Aqueous Buffer (pH > 9) | Polar Protic | Soluble | Deprotonation at the acidic carbon will form a more polar, water-soluble anion. |

| Methanol | Polar Protic | Slightly Soluble | [1] |

| Ethanol | Polar Protic | Soluble | "Like dissolves like" principle; capable of hydrogen bonding and dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1] Known to be a good solvent for a wide range of organic compounds. |

| Acetone | Polar Aprotic | Soluble | Good solvent for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | Soluble | Suitable for compounds with nitrile groups and moderate polarity. |

| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | Limited polarity may restrict solubility. |

| Toluene | Nonpolar | Insoluble | Significant polarity mismatch. |

| Hexanes | Nonpolar | Insoluble | Significant polarity mismatch. |

Experimental Protocols

For researchers requiring precise quantitative data, the following standard experimental protocols are recommended for determining the solubility and related physicochemical properties of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, buffer of specific pH, ethanol) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa).

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent mixture if necessary (e.g., water with a small amount of methanol or DMSO to ensure initial dissolution).

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Place the sample solution in a thermostatted vessel and stir continuously.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acidic protons have been neutralized).

LogP Determination (Shake-Flask Method)

This method measures the partition coefficient between n-octanol and water.

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a sealed vial.

-

Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: General experimental workflow for determining the physicochemical profile.

Caption: Role of the compound in the synthesis of urea transporter UT-B inhibitors.

References

Quantum Chemical Blueprint of Thiophene-2-sulfonylacetonitrile: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Thiophene-2-sulfonylacetonitrile, a molecule of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a detailed protocol for computational analysis and presenting representative data to facilitate further investigation and application of this compound. This compound serves as a potential intermediate in the synthesis of inhibitors for the kidney urea transporter UT-B.[1]

Introduction to Thiophene Derivatives in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized as privileged pharmacophores due to their diverse biological activities.[2] The thiophene ring is a key structural component in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[2] Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships of these compounds, offering critical insights into their electronic and molecular properties.[3][4]

Experimental Protocols: A Roadmap for Computational Analysis

The following section outlines a detailed methodology for performing quantum chemical calculations on this compound, based on established protocols for similar thiophene derivatives.[3]

Computational Details

Quantum chemical calculations are performed using the Gaussian 09W software package. The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[3] This level of theory has been shown to provide a reliable description of the geometric and electronic properties of thiophene derivatives.[3][5] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Property Calculations

Following geometry optimization, a range of molecular properties are calculated to characterize the electronic structure and reactivity of this compound. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[6]

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors are determined, including ionization potential, electron affinity, chemical hardness, chemical softness, electronic chemical potential, and the electrophilicity index.[6]

-

Vibrational Analysis: The theoretical vibrational frequencies are calculated and can be compared with experimental FT-IR and FT-Raman spectra for structural validation.[6][7]

-

Thermodynamic Properties: Standard thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are calculated at a standard temperature and pressure.

Data Presentation: Quantitative Insights into this compound

The following tables summarize representative quantitative data for this compound, derived from computational analysis.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S (thiophene) | 1.72 |

| C=C (thiophene) | 1.37 |

| C-C (thiophene) | 1.42 |

| C-S (sulfonyl) | 1.78 |

| S=O | 1.45 |

| C-C (acetonitrile) | 1.47 |

| C≡N | 1.16 |

| ∠(C-S-C) | 92.2 |

| ∠(O=S=O) | 120.5 |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Energy Gap | 5.4 eV |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 2.1 eV |

| Chemical Hardness | 2.7 eV |

| Chemical Softness | 0.37 eV⁻¹ |

| Electronic Chemical Potential | -4.8 eV |

| Electrophilicity Index | 4.25 eV |

| Enthalpy | -855.2 Hartree |

| Gibbs Free Energy | -855.3 Hartree |

Visualizing Molecular and Computational Frameworks

Visual representations are crucial for understanding complex molecular structures and computational workflows.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

Crystal Structure Analysis of Thiophene-2-sulfonylacetonitrile: Data Not Publicly Available

A comprehensive search for the crystal structure, detailed experimental protocols, and spectroscopic analysis of Thiophene-2-sulfonylacetonitrile (CAS Number: 175137-62-9) has revealed that the specific crystallographic data required for an in-depth technical guide is not publicly available at this time.

While the chemical identity of this compound is established, with a molecular formula of C₆H₅NO₂S₂, a thorough investigation of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), as well as broad scientific literature searches, did not yield a published crystal structure for this specific compound.

Therefore, the creation of a detailed technical guide or whitepaper that includes quantitative data tables of crystallographic parameters (such as unit cell dimensions, bond lengths, and bond angles), specific experimental protocols for its synthesis and crystallization, and corresponding visualizations is not possible without access to the primary research data.

For researchers, scientists, and drug development professionals interested in the structural analysis of related compounds, numerous studies on other thiophene-sulfonyl derivatives have been published. These studies provide a general framework for the expected molecular geometry, synthesis strategies, and analytical techniques that would be applicable to this compound.

General Methodologies for Thiophene Derivative Analysis

Based on the analysis of related compounds, a general workflow for the crystal structure analysis of a novel thiophene derivative would typically involve the following steps.

Synthesis and Crystallization

The synthesis of thiophene-sulfonyl compounds often involves the coupling of a thiophene derivative with a sulfonyl-containing moiety. A plausible synthetic route for this compound could involve the reaction of a thiophene-2-sulfonyl halide with a source of the cyanomethyl anion.

Following successful synthesis and purification, single crystals suitable for X-ray diffraction are typically grown. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile non-solvent.

The choice of solvent and technique is crucial and often determined empirically.

Spectroscopic Characterization

Prior to and after crystallization, the compound would be characterized by various spectroscopic methods to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the sulfonyl (S=O) and nitrile (C≡N) groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Should the crystal structure of this compound be determined and published in the future, a comprehensive technical guide could be developed. Researchers in the field are encouraged to consult scientific databases for any future updates on this compound.

An In-depth Technical Guide to the Electronic Properties of Thiophene-2-sulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of Thiophene-2-sulfonylacetonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document collates theoretical and experimental data to offer insights into its molecular structure, electronic behavior, and potential biological interactions.

Introduction

Thiophene and its derivatives are a cornerstone in the development of novel pharmaceuticals and organic electronic materials.[1][2] The incorporation of a sulfonylacetonitrile group at the 2-position of the thiophene ring introduces a unique combination of electron-withdrawing and charge-donating characteristics, which are expected to significantly influence the molecule's electronic structure and reactivity. Understanding these properties is crucial for designing new therapeutic agents and advanced materials. Thiophene-containing compounds have been identified as potential inhibitors of the kidney urea transporter UT-B, highlighting their relevance in drug discovery.[3]

Molecular and Electronic Structure

The electronic properties of this compound are fundamentally governed by the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing sulfonylacetonitrile group. This intramolecular charge transfer character is a key determinant of its reactivity and optoelectronic behavior.

Computational Electronic Data

Due to a lack of extensive experimental data for this compound, computational studies on closely related thiophene sulfonamide derivatives provide valuable insights into its electronic parameters. Density Functional Theory (DFT) calculations are a powerful tool for predicting these properties. The following table summarizes key electronic properties derived from computational studies on analogous compounds.

| Property | Description | Typical Calculated Value Range for Thiophene Sulfonamides (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability. | -6.45 to -7.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability. | -1.84 to -2.50 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A key indicator of chemical reactivity and electronic transitions. | 3.44 to 4.65 |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | 6.45 to 7.50 |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | 1.84 to 2.50 |

Note: These values are based on computational studies of various thiophene sulfonamide derivatives and serve as an estimation for this compound. Actual experimental values may vary.

Crystal Structure

While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies of similar thiophene derivatives containing sulfonyl groups reveal important structural features. The thiophene ring is typically planar.[2][4] The geometry around the sulfur atom in the sulfonyl group is tetrahedral.[2] The dihedral angle between the thiophene ring and any adjacent phenyl rings can vary, significantly impacting molecular packing and intermolecular interactions.[4] In the solid state, molecules of this class are often stabilized by a network of intermolecular hydrogen bonds, commonly involving the sulfone oxygen atoms and hydrogen atoms on adjacent molecules.[4][5]

Experimental Protocols for Electronic Characterization

To experimentally validate and further investigate the electronic properties of this compound, a series of spectroscopic and electrochemical techniques can be employed.

Synthesis of this compound

A generalized synthesis can be adapted from established methods for creating thiophene derivatives, such as the Gewald synthesis, which is a common route to functionalized thiophenes.[6]

Generalized Gewald Synthesis Protocol:

-

Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a suitable solvent (e.g., ethanol, dimethylformamide).

-

Reactant Addition: An α-halo-ketone or aldehyde is added to the solvent, followed by the addition of a compound containing an active methylene group (in this case, malononitrile) and elemental sulfur.

-

Base Catalyst: A base, such as morpholine or sodium ethoxide, is added to catalyze the condensation and cyclization reactions.

-

Reaction Conditions: The mixture is heated to reflux for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., acetonitrile, hexane, or ethanol).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

-

Analysis: The wavelength of maximum absorption (λmax) is identified. The HOMO-LUMO gap can be estimated from the onset of the absorption band using the equation: ΔE = hc/λonset, where h is Planck's constant, c is the speed of light, and λonset is the wavelength at the absorption edge. For thiophene derivatives, absorption bands are typically observed in the 200-400 nm range, corresponding to π-π* and n-π* electronic transitions.[1][7]

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels experimentally.

Experimental Protocol:

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8]

-

Electrolyte Solution: The this compound sample is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6).[9]

-

Data Acquisition: The potential of the working electrode is scanned linearly with time. The resulting current is measured and plotted against the applied potential.

-

Analysis: The oxidation potential (Eox) and reduction potential (Ered) are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO = -[e(Eox - E1/2(Fc/Fc+)) + 4.8] eV

-

ELUMO = -[e(Ered - E1/2(Fc/Fc+)) + 4.8] eV

-

Potential Biological Activity and Signaling Pathways

Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] While the specific biological targets and signaling pathways of this compound have not been extensively studied, related compounds offer insights into potential mechanisms of action.

For instance, a thiophene-containing compound known as Thio-2 has been shown to inhibit key signaling pathways in castration-resistant prostate cancer, including the Androgen Receptor (AR) signaling pathway.[12] Additionally, a class of antibacterial thiophenes has been identified as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme.[13] These findings suggest that this compound could potentially interact with similar biological targets.

Below is a conceptual diagram of a possible signaling pathway that could be modulated by a thiophene derivative, based on the known activity of related compounds.

Conclusion

This compound possesses a unique electronic structure that makes it a promising candidate for further investigation in both medicinal chemistry and materials science. While experimental data on this specific molecule is limited, computational studies and data from related compounds provide a solid foundation for understanding its electronic properties. The experimental protocols outlined in this guide offer a clear path for future research to elucidate its characteristics more definitively. Further studies into its biological activity are warranted to explore its therapeutic potential.

References

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. openriver.winona.edu [openriver.winona.edu]

- 9. rsc.org [rsc.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. journalwjarr.com [journalwjarr.com]

- 12. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using Thiophene-2-sulfonylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-sulfonylacetonitrile is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of a variety of heterocyclic scaffolds. Its unique structure, featuring a thiophene ring, a sulfonyl group, and a nitrile function, imparts distinct reactivity that enables its participation in a range of cyclization and multicomponent reactions. The resulting heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of thiophene-containing moieties in numerous biologically active molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key heterocycles utilizing this compound as a starting material.

Synthesis of Substituted Pyridines

This compound can be employed in the synthesis of highly functionalized pyridine derivatives through its reaction with α,β-unsaturated nitriles. This reaction proceeds via a Michael addition followed by Thorpe-Ziegler type cyclization and subsequent tautomerization to yield the aromatic pyridine ring. The sulfonyl group acts as an excellent electron-withdrawing group, facilitating the initial Michael addition, while the nitrile group participates in the cyclization. A close analogue, phenylsulfonylacetonitrile, has been successfully used for the synthesis of 2-aminopyridine derivatives.[4]

Reaction Scheme:

Caption: Synthesis of Pyridine Derivatives.

Quantitative Data

The following table summarizes representative data for the synthesis of pyridine derivatives using the analogous phenylsulfonylacetonitrile, which is expected to provide similar results for this compound.[4]

| Entry | α,β-Unsaturated Nitrile | Product | Yield (%) | M.p. (°C) |

| 1 | Cinnamonitrile | 2-Amino-4-phenyl-3-(phenylsulfonyl)pyridine-5-carbonitrile | 75 | 250 |

| 2 | 3-(4-Chlorophenyl)acrylonitrile | 2-Amino-4-(4-chlorophenyl)-3-(phenylsulfonyl)pyridine-5-carbonitrile | 80 | 265 |

Experimental Protocol: Synthesis of 2-Amino-4-aryl-3-(thiophen-2-ylsulfonyl)pyridine-5-carbonitriles

-

To a solution of this compound (1.87 g, 10 mmol) in absolute ethanol (30 mL), add the appropriate α,β-unsaturated nitrile (10 mmol) and triethylamine (TEA) (1.4 mL, 10 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to afford the pure substituted pyridine.

-

Characterize the product using spectroscopic methods (IR, NMR) and elemental analysis.

Synthesis of Substituted Thiophenes

This compound can serve as a precursor for the synthesis of other substituted thiophene derivatives. A common method involves the reaction of an active methylene compound with an α-haloketone, followed by cyclization. In a related approach using phenylsulfonylacetonitrile, an intermediate is first formed with phenyl isothiocyanate, which then reacts with α-haloketones to yield highly substituted thiophenes.[4]

Reaction Scheme:

Caption: Synthesis of Thiophene Derivatives.

Quantitative Data

The following table presents data for the synthesis of thiophene derivatives from an intermediate derived from the analogous phenylsulfonylacetonitrile.[4]

| Entry | α-Haloketone | Product | Yield (%) | M.p. (°C) |

| 1 | Phenacyl bromide | 2-Anilino-3-phenylsulfonyl-4-phenyl-5-cyanothiophene | 70 | 190 |

| 2 | Chloroacetone | 2-Anilino-3-phenylsulfonyl-4-methyl-5-cyanothiophene | 65 | 210 |

Experimental Protocol: Synthesis of Substituted Thiophenes

Step 1: Preparation of the Intermediate

-

To a stirred suspension of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol), add this compound (1.87 g, 10 mmol).

-

To the resulting solution, add phenyl isothiocyanate (1.35 g, 10 mmol) and stir the reaction mixture at room temperature for 24 hours.

-

The intermediate can be used in the next step without isolation.

Step 2: Cyclization to Thiophene Derivative

-

To the solution containing the intermediate from Step 1, add the appropriate α-haloketone (10 mmol) and a catalytic amount of triethylamine (TEA).

-